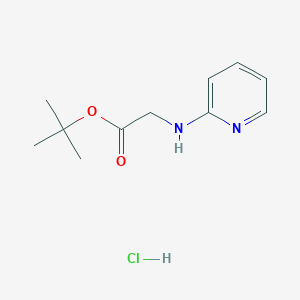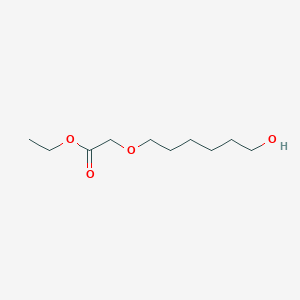
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, two chlorine atoms, and a naphthyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea . The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Aplicaciones Científicas De Investigación
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate include other naphthyridine derivatives, such as:
- 1,6-Naphthyridine
- 1,5-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which includes the benzyl group and two chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H14Cl2N2O2 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-14-8-12-9-20(7-6-13(12)15(18)19-14)16(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
Clave InChI |
CSRGMRZHEVGMCV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC(=NC(=C21)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)

![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)




![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)

